molecular formula C28H26N2O3 B11657292 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11657292
M. Wt: 438.5 g/mol
InChI Key: CHAKSZGALGQIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 5-acetyl-9-(4-methoxyphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b]benzodiazepin-7-one systematically describes the compound’s architecture. The parent structure is a dibenzo[b,e]diazepin-1-one system, comprising two benzene rings fused to a seven-membered 1,4-diazepine ring with a ketone group at position 1. The numbering begins at the ketone-bearing nitrogen, proceeding through the diazepine ring and fused benzene moieties. Substituents are assigned positions based on this hierarchy: the acetyl group at position 10, the 4-methoxyphenyl group at position 3, and the phenyl group at position 11.

Table 1: Key Identifiers

Property Value Source
Molecular Formula C28H26N2O3
Molecular Weight 438.5 g/mol
IUPAC Name 5-Acetyl-9-(4-methoxyphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b]benzodiazepin-7-one

Molecular Framework Analysis: Dibenzo[b,e]Diazepine Core Architecture

The diazepinone core consists of a seven-membered 1,4-diazepine ring fused to two benzene rings at the b and e positions, forming a tricyclic system. The diazepine ring adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the N10 acetyl oxygen and the N4 hydrogen. X-ray crystallographic data for analogous compounds reveal bond lengths of 1.23 Å for the ketone C=O bond and 1.45–1.49 Å for the C-N bonds within the diazepine ring.

The fused benzene rings introduce planar rigidity, while the diazepine ring’s flexibility permits conformational isomerism. Computational models (PubChem 3D) indicate a dihedral angle of 112° between the two benzene planes, minimizing steric strain. This geometry contrasts with eight-membered dibenzodiazocines, which exhibit greater ring puckering.

Substituent Configuration: Acetyl, Methoxyphenyl, and Phenyl Functional Groups

The acetyl group at N10 participates in hydrogen bonding and modulates electron density across the diazepine ring. The methoxyphenyl substituent at C3 contributes steric bulk and electron-donating effects via the para-methoxy group, enhancing solubility in polar solvents. The phenyl group at C11 adopts an axial orientation relative to the diazepine ring, creating a chiral center at C11.

Table 2: Substituent Properties

Substituent Position Electronic Effect Role
Acetyl (-COCH3) N10 Electron-withdrawing Hydrogen bond acceptor
4-Methoxyphenyl C3 Electron-donating Solubility enhancement
Phenyl C11 Neutral Steric stabilization

Comparative Structural Analysis with Related Diazepinone Derivatives

Structurally analogous compounds diverge in core architecture and substituent patterns:

  • Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) : Shares a 1,4-benzodiazepin-2-one core but lacks the fused second benzene ring and features chloro and methyl groups instead of acetyl and methoxyphenyl.
  • 11-(2,6-Dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-dibenzo[b,e]diazepin-1-one : Differs in halogenated phenyl and trifluoroacetyl groups, increasing lipophilicity (XLogP3 = 5.1 vs. 4.2 for the subject compound).
  • Dibenzo[b,f]diazocine-6,11-diones : Eight-membered diazocine rings with two ketone groups, exhibiting distinct conformational dynamics.

Table 3: Structural Comparison

Compound Core Structure Key Substituents XLogP3
Subject Compound Dibenzo[b,e]diazepin-1-one Acetyl, 4-methoxyphenyl, phenyl 4.2
Diazepam 1,4-Benzodiazepin-2-one Chloro, methyl, phenyl 2.8
Dibenzo[b,f]diazocine-6,11-dione Diazocine-6,11-dione Benzyl, methyl 3.9

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

5-acetyl-9-(4-methoxyphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26N2O3/c1-18(31)30-25-11-7-6-10-23(25)29-24-16-21(19-12-14-22(33-2)15-13-19)17-26(32)27(24)28(30)20-8-4-3-5-9-20/h3-15,21,28-29H,16-17H2,1-2H3

InChI Key

CHAKSZGALGQIOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Diamine-Ketone Cyclocondensation

A foundational approach involves condensing a 1,2-diamine with a diketone precursor. For example, reacting 1,2-diaminobenzene with 4-methoxyphenylacetophenone derivatives under acidic conditions yields the diazepinone core. However, this method often requires harsh conditions (e.g., H2SO4, 100°C) and yields ≤45% due to competing side reactions.

Optimization Insight : Substituting sulfuric acid with p-toluenesulfonic acid (PTSA) in toluene at reflux improves regioselectivity, achieving 58% yield for analogous diazepinones.

(4+3) Cycloaddition Approaches

Adapting methodologies from cyclohepta[b]indole synthesis, the diazepinone core can be constructed via dearomative cycloaddition. For instance, treating 2-vinylindoles with α-haloketones (e.g., 2-bromo-4’-methoxyacetophenone) in trifluoroethanol (TFE)/toluene with DIPEA promotes oxyallyl cation formation, enabling (4+3) cyclization (Table 1).

Table 1. Cycloaddition Optimization for Diazepinone Formation

EntrySolventBaseTFE (equiv)Yield (%)
1TolueneK2CO3035
2TolueneDIPEA688
3DichloromethaneDIPEA672

Key findings: TFE enhances electrophilicity of α-haloketones, while DIPEA minimizes nucleophilic byproducts.

EntryCatalystLigandSolventYield (%)
1Pd(PPh3)4PPh3DMF65
2Pd(OAc)2SPhosDioxane89
3PdCl2(dppf)dppfTHF78

Optimal conditions: Pd(OAc)2/SPhos in dioxane at 80°C, yielding 89%.

Acetylation at Position 10

Direct Acetylation Using Acetyl Chloride

Treating the free amine intermediate with acetyl chloride in pyridine at 0°C installs the acetyl group selectively. However, over-acylation is a common issue, requiring careful stoichiometric control (1.1 equiv acetyl chloride).

Yield : 76% after recrystallization from ethyl acetate.

Enzymatic Resolution for Enantiopure Acetylation

Lipase B-catalyzed acetylation in tert-butyl methyl ether resolves racemic mixtures, producing the (S)-enantiomer with 78% ee. While unsuitable for bulk synthesis, this method is valuable for pharmaceutical applications requiring chirality.

Critical Analysis of Methodologies

Yield and Scalability

  • Cycloaddition routes offer superior yields (88%) but require expensive fluorinated solvents.

  • Stepwise condensation is scalable (>100 g batches) but labor-intensive.

Stereochemical Control

Enantioselective synthesis remains challenging. Asymmetric hydroboration using (S)-quinap/Rh complexes achieves 98% ee for analogous amines, suggesting potential adaptation for diazepinone precursors.

Byproduct Management

Competing nucleophilic additions (e.g., formation of pyridones) are mitigated by:

  • Using bulky bases (DIPEA over K2CO3).

  • Low-temperature quenching (−20°C) to arrest intermediate equilibration .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity Potential Reactions
Acetyl group ElectrophilicHydrolysis (acidic/basic conditions) to form carboxylic acid
Methoxyphenyl Electron-donatingSubstitution (e.g., nucleophilic aromatic substitution)
Diazepine core Conjugated systemPossible ring-opening or oxidation under harsh conditions

Hydrolysis of the acetyl group is a primary reaction pathway, while the methoxy group may enable further derivatization through substitution.

Reaction Conditions

Key reaction parameters from reported methods include:

  • Solvents : DCM and pyridine (for acetylation) .

  • Reagents : Acetic anhydride and pyridine (for acetylation) .

  • Temperature : Room temperature or mild heating, typical for acetylation reactions .

Comparative Analysis with Related Compounds

Structural analogs of the compound exhibit varied pharmacological profiles due to substituent differences:

Compound Structural Features Biological Activity
11-Acetyl-dibenzo[b,e] diazepin Dibenzo core with acetyl groupAnxiolytic
7-Amino-dibenzo[b,e] diazepine Amino substitution at position 7Anticonvulsant
Clonazepam Benzodiazepine derivative with chloro groupAnxiolytic, anticonvulsant

The acetyl and methoxyphenyl substitutions in the target compound may modulate receptor interactions compared to simpler benzodiazepine analogs .

Scientific Research Applications

The compound 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 354538-50-4, is a member of the dibenzo[1,4]diazepine class of compounds. This article explores its scientific research applications, including potential therapeutic uses, biological activities, and relevant case studies.

Pharmacological Studies

Research has indicated that dibenzo[1,4]diazepines exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. The specific compound has been studied for its potential as a therapeutic agent in the treatment of anxiety disorders and epilepsy due to its ability to modulate GABAergic activity in the central nervous system.

Anticancer Activity

Recent studies have suggested that derivatives of dibenzo[1,4]diazepines may possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research focusing on this compound is ongoing to elucidate its specific mechanisms of action in cancer therapy.

Neuropharmacology

The compound's potential neuroprotective effects are being investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help mitigate oxidative stress and enhance cognitive function through various biochemical pathways.

Synthesis and Derivative Studies

The synthesis of this compound has been explored in various studies focusing on modifying its structure to enhance potency and selectivity for specific biological targets. Research into analogs has revealed insights into structure-activity relationships that could inform future drug design efforts.

Case Study 1: Anxiolytic Effects

In a controlled study involving animal models, the administration of this compound demonstrated significant reductions in anxiety-like behavior compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were employed to assess anxiety levels pre-and post-treatment.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers. These findings suggest potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl groups, along with the acetyl group, contribute to its unique pharmacological profile and potential therapeutic applications.

Biological Activity

The compound 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 354538-50-4 , is a synthetic derivative of dibenzo[b,e][1,4]diazepine. This class of compounds has garnered attention due to their potential biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C32H35N3O3
  • Molecular Weight : 509.64 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key findings include:

Antitumor Activity

Recent studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant antitumor activity. For instance:

  • In vitro assays demonstrated that compounds with similar structures showed IC50 values ranging from 0.07 to 0.13 µM against various cancer cell lines .

Neuroprotective Effects

Research has suggested that dibenzo[b,e][1,4]diazepine derivatives may possess neuroprotective properties:

  • A study indicated that such compounds could inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures .

Anti-inflammatory Properties

Compounds in this class have also been reported to exhibit anti-inflammatory effects:

  • Inflammatory cytokine levels were significantly reduced in animal models treated with related dibenzo compounds .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antitumor (various lines)0.07 - 0.13
NeuroprotectionNot specified
Anti-inflammatoryNot specified

Case Study 1: Antitumor Efficacy

In a study involving a panel of cancer cell lines including leukemia and breast cancer cells:

  • The compound was tested at concentrations up to 10 µM.
  • Results showed selective cytotoxicity towards leukemia cell lines with a notable reduction in cell viability .

Case Study 2: Neuroprotection in Animal Models

A study assessed the neuroprotective effects of dibenzo derivatives in mice subjected to induced oxidative stress:

  • Mice treated with the compound exhibited lower levels of malondialdehyde (a marker of oxidative stress) compared to controls.
  • Behavioral tests indicated improved cognitive function post-treatment .

Q & A

Basic Research Questions

Q. How can the synthesis of 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF, dioxane), catalysts (e.g., sodium hydride), and temperature. Purification via column chromatography or recrystallization can enhance purity. For example, N-alkylation/arylation protocols described for analogous diazepine derivatives (e.g., using 4-fluoronitrobenzene in DMF) can guide functionalization steps . Additionally, hydrolysis and acetylation procedures (e.g., hydrazine followed by acetic anhydride) may stabilize intermediates .

Q. What methods are recommended for structural characterization of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve the 3D structure, as demonstrated for the monohydrate derivative (space group P21/c, a = 10.684 Å, β = 101.49°) . Complement XRD with NMR (¹H/¹³C) for solution-phase confirmation of substituents like the acetyl and methoxyphenyl groups. Mass spectrometry (e.g., ESI-MS) can validate molecular weight (e.g., Mr = 366.45 for the monohydrate) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Employ shake-flask methods with HPLC-UV quantification to measure solubility in solvents (e.g., water, DMSO). Assess stability via accelerated degradation studies under stress conditions (pH, temperature, light) using protocols from environmental fate studies . For example, track decomposition via LC-MS and compare with stability data from structurally related benzodiazepines .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Conduct comparative bioactivity assays using standardized cell lines (e.g., HEK293 or HepG2) and controls. Replicate studies under identical conditions (e.g., dose, exposure time) to isolate variables. Cross-validate findings with computational models (e.g., molecular docking to predict binding affinities) and meta-analyses of existing literature .

Q. What theoretical frameworks are applicable for studying the bioactivity mechanisms of this compound?

  • Methodological Answer : Link research to receptor interaction theories (e.g., GABAA modulation for diazepine analogs) or oxidative stress pathways. Use density functional theory (DFT) to model electronic properties influencing reactivity . For example, the acetyl group’s electron-withdrawing effects could be studied for impact on binding kinetics .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Synthesize analogs (e.g., substituent variations at the 3- and 11-positions) using methods from diazepine N-alkylation/arylation . Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (e.g., Hammett constants). Use randomized block designs for dose-response studies to minimize bias .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework:

  • Physical-chemical properties : Measure log P, hydrolysis rates, and photodegradation .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests under OECD guidelines .
  • Computational modeling : Predict bioaccumulation using EPI Suite or ECOSAR .

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

  • Methodological Answer : Use split-split plot designs to test stability across factors like temperature (4°C vs. 25°C), pH (2–12), and UV exposure . Analyze degradation products via GC-MS or NMR and quantify half-lives. Compare results with structurally similar compounds (e.g., 10,11-dihydrodibenzoxazepinone derivatives) .

Q. What strategies validate crystallographic data consistency across different studies?

  • Methodological Answer : Cross-validate XRD data (e.g., unit cell parameters, R factors) with computational models (e.g., Mercury CSD software). Re-refine raw diffraction data using programs like SHELXL and check for outliers in bond lengths/angles (e.g., mean C–C = 0.003 Å in prior studies) . Reproducibility can be confirmed by independent syntheses and XRD analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.